Dehydrotanshinone II A

Description

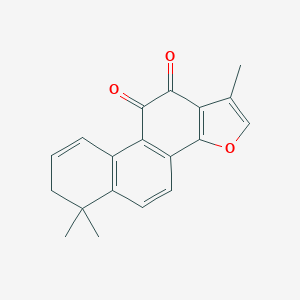

Structure

3D Structure

Properties

IUPAC Name |

1,6,6-trimethyl-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURTYNPVRFEUEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152629 |

Source

|

| Record name | Dehydrotanshinone II A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119963-50-7 |

Source

|

| Record name | Dehydrotanshinone II A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119963507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrotanshinone II A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isolation of Dehydrotanshinone IIA from Salvia miltiorrhiza

This document provides a comprehensive, in-depth guide for the isolation and purification of Dehydrotanshinone IIA, a bioactive diterpenoid quinone, from the dried roots of Salvia miltiorrhiza (Danshen). This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It synthesizes established methodologies with field-proven insights, emphasizing the scientific rationale behind each procedural choice to ensure reproducibility and high-purity yields.

Introduction: The Significance of Dehydrotanshinone IIA

Salvia miltiorrhiza, a cornerstone of traditional Chinese medicine, is a rich source of pharmacologically active compounds, broadly classified into hydrophilic phenolic acids and lipophilic tanshinones[1]. Among the latter, Dehydrotanshinone IIA (C₁₉H₁₆O₃, Molar Mass: 292.3 g/mol ) is a significant abietane-type diterpenoid quinone[2]. While less studied than its structural analog Tanshinone IIA, it exhibits a range of promising biological activities. The isolation of Dehydrotanshinone IIA in high purity is a critical prerequisite for rigorous pharmacological evaluation and potential therapeutic development.

This guide delineates a multi-stage workflow, from raw material processing to the final purification of the target compound, presenting a synthesis of various validated techniques.

Part 1: Pre-Extraction Processing of Raw Material

The quality of the final isolated compound is intrinsically linked to the initial handling of the plant material. Proper pre-treatment is a non-negotiable first step for maximizing extraction efficiency.

1.1. Harvesting and Drying The concentration of active components in Salvia miltiorrhiza roots is highest when harvested in the autumn[3]. Following harvest, the roots must be thoroughly cleaned to remove soil and other contaminants[3]. Subsequent drying is critical to prevent microbial degradation and to prepare the material for grinding. A standardized protocol involves drying the roots in a low-temperature oven at approximately 55°C until a constant weight is achieved[4].

1.2. Grinding and Particle Size Optimization The dried roots are mechanically ground into a fine powder. The particle size is a crucial parameter; a smaller particle size (e.g., 100-200 mesh) significantly increases the surface area available for solvent interaction, thereby enhancing extraction efficiency[3][5]. The powdered material should be stored at low temperatures (e.g., 4°C) in a desiccated environment to preserve the chemical integrity of the thermolabile and photosensitive tanshinones[4].

Part 2: Extraction of Total Tanshinones

Dehydrotanshinone IIA is a lipophilic compound, a property that dictates the choice of extraction solvent and methodology. The objective of this stage is to efficiently extract the entire suite of tanshinones from the plant matrix while minimizing the co-extraction of polar impurities.

Foundational Principle: Solid-Liquid Extraction

The core principle is to use a solvent that readily solubilizes tanshinones. Conventional methods often rely on organic solvents and heat, while modern approaches seek to improve efficiency and reduce environmental impact.

Comparative Extraction Methodologies

A variety of techniques can be employed, each with distinct advantages and operational considerations.

| Extraction Method | Key Parameters & Rationale | Advantages | Disadvantages/Challenges |

| Heat Reflux Extraction | Solvent: 95% Ethanol or Ethyl Acetate[6][7]. Rationale: The high temperature increases solvent penetration and solute solubility. Ethanol and ethyl acetate have appropriate polarity for the lipophilic tanshinones. | Simple, inexpensive equipment, well-established. | Time-consuming, potential for thermal degradation of sensitive compounds, high solvent consumption[8]. |

| Ultrasonic-Assisted Extraction (UAE) | Solvent: 75% Methanol or Ethanol[9][10]. Time: 30-45 min[9][11]. Rationale: Ultrasonic waves create acoustic cavitation, disrupting cell walls and enhancing solvent penetration at lower temperatures. | Rapid, highly efficient, reduced solvent and energy consumption compared to reflux[8][9]. | Requires specialized equipment, potential for localized heating. |

| Supercritical Fluid Extraction (SFE) | Fluid: CO₂ with modifier (e.g., 10% Ethanol)[12]. Pressure: 20-30 MPa[12][13]. Temp: 40-45°C[12][13]. Rationale: Supercritical CO₂ has gas-like diffusivity and liquid-like density, allowing for efficient extraction. The polarity can be tuned with modifiers. | High selectivity, solvent-free final product (CO₂ evaporates), low-temperature operation preserves compounds[13]. | High initial equipment cost, requires high-pressure operation[4]. |

| Cloud Point Extraction (CPE) | System: Natural surfactant (e.g., 3% Lecithin), 2% NaCl, pH 6, at room temperature[1][4]. Rationale: Surfactant micelles encapsulate hydrophobic tanshinones. A temperature or salt change induces phase separation, concentrating the analytes in the small surfactant-rich phase. | Environmentally friendly (minimizes organic solvents), cost-effective, simple procedure[4][14]. | Can be less efficient than solvent-based methods, requires careful optimization of parameters[1][4]. |

Expert Recommendation: For laboratory-scale isolation, Ultrasonic-Assisted Extraction (UAE) with 95% ethanol offers an optimal balance of efficiency, speed, and preservation of the target compounds. For industrial-scale production, SFE is an attractive, albeit capital-intensive, green alternative.

Detailed Protocol: Ultrasonic-Assisted Extraction (UAE)

-

Preparation: Weigh 100 g of powdered Salvia miltiorrhiza root and place it into a 2 L flask.

-

Solvent Addition: Add 1 L of 95% ethanol (a 1:10 solid-to-liquid ratio, w/v)[7].

-

Extraction: Place the flask in an ultrasonic bath. Perform the extraction for 45 minutes at room temperature[11].

-

Collection: Filter the resulting liquid extract through filter paper under vacuum.

-

Re-extraction: Repeat the extraction process on the plant residue one more time to ensure exhaustive extraction.

-

Concentration: Pool the filtrates and concentrate them using a rotary evaporator under reduced pressure to yield a crude extract. This extract will be a dark, viscous residue.

Part 3: Multi-Stage Chromatographic Purification

The crude extract contains a complex mixture of tanshinones (including Dehydrotanshinone IIA, Tanshinone IIA, Cryptotanshinone, Tanshinone I) and other lipid-soluble compounds. A multi-step purification strategy is required to isolate the target compound.

Caption: Workflow for Dehydrotanshinone IIA Isolation.

Primary Purification: Macroporous Resin Column Chromatography

This step serves as an effective method for initial fractionation, separating the highly lipophilic tanshinones from more polar impurities. Non-ionic macroporous resins like D101 are ideal for this purpose[7][15].

Causality: The separation is based on differential adsorption. The tanshinones, being hydrophobic, adsorb onto the non-polar resin surface from an aqueous solution. They are then selectively desorbed by eluting with solvents of increasing organic content.

Detailed Protocol:

-

Sample Preparation: Re-dissolve the crude extract from Part 2 in deionized water to create a suspension[7].

-

Column Packing: Pack a glass column with D101 macroporous resin and equilibrate it by washing with deionized water.

-

Loading: Load the aqueous suspension of the crude extract onto the column.

-

Washing: Wash the column with several volumes of deionized water (0% ethanol) to remove highly polar compounds like sugars and some phenolic acids. This eluate is discarded[7].

-

Fractional Elution:

-

Elute the column with 45% ethanol. This fraction will contain compounds of intermediate polarity[7].

-

Subsequently, elute the column with 90% ethanol . This fraction will contain the target total tanshinones (TTS), including Dehydrotanshinone IIA[7][16]. The content of total tanshinones in this fraction can exceed 97%[7].

-

-

Collection: Collect the 90% ethanol eluate and concentrate it under vacuum. This yields a tanshinone-enriched extract ready for high-resolution purification.

Secondary (High-Resolution) Purification

To separate Dehydrotanshinone IIA from other structurally similar tanshinones, a high-resolution chromatographic technique is mandatory. High-Speed Counter-Current Chromatography (HSCCC) is exceptionally well-suited for this task.

Causality: HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, eliminating irreversible adsorption and sample loss[17]. Separation is achieved based on the differential partitioning of each compound between two immiscible liquid phases. The choice of the two-phase solvent system is paramount for success.

Detailed Protocol: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Selection: A well-validated two-phase solvent system for separating tanshinones is light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v/v/v) [6].

-

System Preparation:

-

Prepare the solvent mixture in a separatory funnel and allow the layers to fully separate at room temperature.

-

The upper organic phase will serve as the stationary phase, and the lower aqueous phase will be the mobile phase[6].

-

-

HSCCC Operation:

-

Fill the HSCCC coil entirely with the stationary phase (upper phase).

-

Set the apparatus to the desired rotational speed (e.g., 800-1000 rpm).

-

Pump the mobile phase (lower phase) into the column until hydrodynamic equilibrium is reached (when the mobile phase emerges from the column outlet).

-

-

Sample Injection: Dissolve the tanshinone-enriched fraction from Part 3.1 in a small volume of the biphasic solvent system and inject it into the column.

-

Elution and Fraction Collection: Continue pumping the mobile phase at a constant flow rate. Collect fractions of the eluate using a fraction collector.

-

Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing pure Dehydrotanshinone IIA.

-

Final Step: Pool the pure fractions and evaporate the solvent to obtain crystalline Dehydrotanshinone IIA. Purity levels exceeding 98-99% can be achieved in a single HSCCC run[6].

Alternative Technique: Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a reversed-phase C18 column can also be used, often with an isocratic mobile phase of 80% methanol in water, to achieve high purity[18]. However, HSCCC often offers higher loading capacity for preparative-scale work.

Part 4: Purity Analysis and Quantification

Every isolation protocol must be validated with a robust analytical method to confirm the identity and purity of the final product.

Methodology: High-Performance Liquid Chromatography (HPLC)

Analytical reversed-phase HPLC is the gold standard for quantifying tanshinones[19].

Detailed Protocol:

-

Chromatographic System: An HPLC system equipped with a PDA or UV detector.

-

Column: A reversed-phase C18 column (e.g., 150 × 4.6 mm, 5 µm) is standard[7].

-

Mobile Phase: A gradient or isocratic mixture of methanol (A) and water containing 0.1% acetic or phosphoric acid (B)[7][20]. A typical gradient might be 55-90% A over 45 minutes[7].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C[7].

-

Detection Wavelength: 254 nm is commonly used for tanshinones[7][21].

-

Quantification: Purity is determined by the area normalization method. Absolute quantification can be performed by creating a calibration curve with a certified reference standard of Dehydrotanshinone IIA.

Conclusion

The successful isolation of Dehydrotanshinone IIA from Salvia miltiorrhiza is a systematic process that hinges on a logical, multi-stage workflow. The methodology outlined in this guide, beginning with meticulous raw material preparation and progressing through optimized extraction (UAE) and a powerful two-step chromatographic purification (macroporous resin followed by HSCCC), provides a reliable and reproducible pathway to obtaining this valuable compound in high purity. Each step is grounded in established chemical principles, ensuring that researchers can adapt and troubleshoot the process effectively. The final analytical verification by HPLC is a critical quality control step that validates the success of the entire isolation procedure.

References

-

Shin, Y., Ryu, B., Kang, M., Kim, M., & Lim, J. (2024). Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction. MDPI. Available at: [Link]

-

Sun, A., Zhang, Y., Li, A., Meng, Z., & Liu, R. (2011). Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography. Journal of Chromatography B, 879(21), 1899-1904. Available at: [Link]

-

Li, Y., et al. (2007). Active components in the extracts of Radix Salvia miltiorrhizae by supercritical carbon dioxide fluid. ResearchGate. Available at: [Link]

-

Shin, Y., Ryu, B., Kang, M., Kim, M., & Lim, J. (2024). Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction. FAO AGRIS. Available at: [Link]

-

Yao, Y., et al. (2018). Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation. SciSpace. Available at: [Link]

-

Yao, Y., et al. (2018). Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation. PubMed. Available at: [Link]

-

Zhu, T., et al. (2013). Ultrasonic-Assisted Extraction of Tanshinones from Korean Red Ginseng by Using Amino-Modified Monolithic Cartridge. Asian Journal of Chemistry. Available at: [Link]

-

Shin, Y., Ryu, B., Kang, M., Kim, M., & Lim, J. (2024). Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural Surfactant-Based Cloud Point Extraction. Preprints.org. Available at: [Link]

-

Wang, L., et al. (2001). Studies on the extraction of ingredients from Chinese traditional medicine with CO2 supercritical fluid. PubMed. Available at: [Link]

-

Tran, T. H., et al. (2021). Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins. VNU Journal of Science. Available at: [Link]

-

Zhang, Y., et al. (2019). Efficient Extraction of Salvianolic Acid B from Salvia Miltiorrhiza by Enzymatic Method. AIP Publishing. Available at: [Link]

-

Zhu, T., et al. (2013). Ultrasonic-Assisted Extraction of Tanshinones from Korean Red Ginseng by Using Amino-Modified Monolithic Cartridge. ResearchGate. Available at: [Link]

-

GreenskyBio. (2024). Complete Guide to the Grinding Process of Salvia miltiorrhiza Root Extract: Step-by-Step Key Points. GreenskyBio. Available at: [Link]

-

Yao, Y., et al. (2018). Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation. ResearchGate. Available at: [Link]

-

Ma, S., et al. (2026). Increasing the separation efficiency of tanshinone homologs using a micro-chromatographic membrane prepared from poly(ionic liquid) nanoparticles. ResearchGate. Available at: [Link]

-

Zhou, L., et al. (2012). Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen). PubMed Central. Available at: [Link]

-

Zhang, Z., et al. (2021). Simultaneous optimization of ultrasonic-assisted extraction of Danshen for maximal tanshinone IIA and salvianolic acid B yields and antioxidant activity: A comparative study of the response surface methodology and artificial neural network. ResearchGate. Available at: [Link]

-

Wu, J., et al. (2009). Ionic Liquid Surfactant-mediated Ultrasonic Assisted Extraction Coupled to HPLC: Application to Analysis of Tanshinones in Salvia Miltiorrhiza Bunge. ResearchGate. Available at: [Link]

-

Yao, Y., et al. (2018). Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation. PubMed Central. Available at: [Link]

-

Liu, C., & Abu-Lail, N. (2021). Subcritical Water Extraction of Salvia miltiorrhiza. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Dehydrotanshinone II A. PubChem. Available at: [Link]

-

Tian, G., et al. (2007). Separation of tanshinones from Salvia miltiorrbiza Bunge by high-speed counter-current chromatography. ResearchGate. Available at: [Link]

-

Unknown Authors. (n.d.). Isolation of tanshinone IIA and cryptotanshinone in salvia miltiorrhiza using two conventional extraction techniques and quantification by validated HPLC method. ResearchGate. Available at: [Link]

-

Lee, Y. C., et al. (2008). High-performance liquid chromatographic determination of tanshinones in the roots of Salvia miltiorrhiza and related traditional Chinese medicinal preparations. ResearchGate. Available at: [Link]

-

Li, S., et al. (2023). A Nondestructive Methodology for Determining Chemical Composition of Salvia miltiorrhiza via Hyperspectral Imaging Analysis and Squeeze-and-Excitation Residual Networks. National Institutes of Health. Available at: [Link]

-

Zhang, L., et al. (2021). Detection-confirmation-standardization-quantification: a novel method for the quantitative analysis of active components in traditional Chinese medicines. PeerJ. Available at: [Link]

-

Luo, X. J., et al. (2006). Study on uniform-design for optimizing supercritical-CO2 fluid extraction technique of tanshinones in radix salviae. PubMed. Available at: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Dehydrotanshinone II A | C19H16O3 | CID 128994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Complete Guide to the Grinding Process of Salvia miltiorrhiza Root Extract: Step - by - Step Key Points [greenskybio.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [Study on uniform-design for optimizing supercritical-CO2 fluid extraction technique of tanshinones in radix salviae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction [agris.fao.org]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peerj.com [peerj.com]

- 20. researchgate.net [researchgate.net]

- 21. asianpubs.org [asianpubs.org]

The Synthetic Challenge and Therapeutic Promise of Dehydrotanshinone IIA and Its Analogs: A Technical Guide for Chemical Researchers

Introduction: The Enduring Allure of a Traditional Remedy

Dehydrotanshinone IIA, a prominent member of the tanshinone family of abietane diterpenes, is a key bioactive constituent isolated from the roots of Salvia miltiorrhiza (Danshen). This traditional Chinese medicinal herb has been utilized for centuries to treat a variety of ailments, particularly cardiovascular diseases. Modern pharmacological studies have not only validated these traditional uses but have also unveiled a broader spectrum of therapeutic activities for Dehydrotanshinone IIA, including potent anti-inflammatory and anticancer properties.[1][2] However, the clinical translation of this promising natural product is often hampered by its low natural abundance and poor pharmacokinetic profile. This has spurred significant interest in the chemical synthesis of Dehydrotanshinone IIA and the development of novel derivatives with enhanced efficacy and drug-like properties. This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Dehydrotanshinone IIA and the design, synthesis, and biological evaluation of its derivatives, aimed at researchers, scientists, and drug development professionals.

Part 1: The Total Synthesis of Dehydrotanshinone IIA - A Modern Approach

The total synthesis of Dehydrotanshinone IIA presents a significant challenge due to its sterically congested tetracyclic core and the presence of a reactive o-quinone moiety. While several synthetic routes have been developed for related tanshinones, this guide will focus on a recently reported, elegant strategy that leverages modern C-H functionalization techniques for a concise and efficient synthesis.[3][4]

Retrosynthetic Analysis and Strategic Considerations

The chosen synthetic strategy hinges on a convergent approach, assembling the molecule from key building blocks. The retrosynthetic analysis reveals a plan to construct the tetracyclic core from a functionalized tetralin precursor, with the furan ring and the o-quinone C-ring being installed in the later stages. This approach allows for flexibility in the synthesis of derivatives by modifying the building blocks or late-stage intermediates.

Dehydrotanshinone_IIA [label="Dehydrotanshinone IIA"]; Intermediate_A [label="Functionalized Tetracycle"]; Intermediate_B [label="Tetralin Precursor"]; Furan_Moiety [label="Furan Moiety"]; Ortho_Quinone_Formation [label="o-Quinone Formation"];

Dehydrotanshinone_IIA -> Ortho_Quinone_Formation [label=" Stanna-Brook Rearrangement"]; Ortho_Quinone_Formation -> Intermediate_A; Intermediate_A -> Furan_Moiety [label=" C-H Arylation"]; Intermediate_A -> Intermediate_B [label=" Pd-catalyzed Iodination / Ir-catalyzed Borylation"]; }

Caption: Retrosynthetic analysis of Dehydrotanshinone IIA.Key Synthetic Steps and Mechanistic Insights

The forward synthesis, as detailed in the work by Tucker et al. (2024), showcases several key transformations that are both efficient and scalable.[3][4]

Step 1: Construction of the Tetralin Core

The synthesis commences with the construction of a substituted tetralin, which serves as the foundational A/B ring system of the tanshinone scaffold. This is typically achieved through well-established methodologies in organic synthesis, providing a robust starting point for subsequent functionalization.

Step 2: Regioselective C-H Functionalization

A pivotal aspect of this synthesis is the strategic and regioselective functionalization of the tetralin core's C-H bonds. This avoids the need for pre-installed functional groups, thereby shortening the synthetic sequence.

-

Palladium-Catalyzed Iodination: This step introduces an iodine atom at a specific position on the aromatic ring of the tetralin. The choice of a palladium catalyst is crucial for achieving high regioselectivity, driven by the directing effect of existing substituents on the ring.

-

Iridium-Catalyzed Borylation: Following iodination, an iridium-catalyzed borylation reaction is employed to install a boronic ester at another specific C-H bond. Iridium catalysts are known for their high selectivity in borylating aromatic C-H bonds, often with complementary regioselectivity to other methods.

Step 3: Furan Ring Formation

The furan ring, a characteristic feature of Dehydrotanshinone IIA, is constructed via a 3,4-disubstituted furan synthesis. This is followed by a regioselective C-H arylation to couple the furan moiety with the functionalized tetralin core. This coupling reaction is a powerful tool for forging carbon-carbon bonds between aromatic systems.

Step 4: Formation of the o-Quinone C-Ring

The final and most challenging step is the construction of the labile o-quinone C-ring. This is ingeniously achieved through an intramolecular stanna-Brook type reaction. This rearrangement involves the formation of a tin-oxygen bond, which facilitates the ring closure and subsequent oxidation to the desired o-quinone. The mild reaction conditions are critical to prevent decomposition of the sensitive product.

Start [label="Substituted Tetralin"]; Step1 [label="Pd-catalyzed\nIodination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Ir-catalyzed\nBorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Furan Synthesis\n& C-H Arylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Intramolecular\nStanna-Brook\nRearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Dehydrotanshinone IIA"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; }

Caption: Key stages in the total synthesis of Dehydrotanshinone IIA.Detailed Experimental Protocol: A Representative Transformation

To provide a tangible example of the methodologies employed, a representative protocol for a key C-H functionalization step is outlined below. This protocol is a composite representation based on established procedures in the field.

Representative Protocol: Palladium-Catalyzed C-H Iodination

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the tetralin substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and N-iodosuccinimide (NIS) (1.2 mmol).

-

Solvent and Reagent Addition: The tube is evacuated and backfilled with argon three times. Anhydrous 1,2-dichloroethane (5 mL) is added via syringe.

-

Reaction Conditions: The reaction mixture is stirred vigorously at 100 °C for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired iodinated product.

-

Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Note: This is a generalized protocol. Specific conditions may vary depending on the substrate.

Part 2: The Design and Synthesis of Dehydrotanshinone IIA Derivatives

The synthesis of derivatives is a cornerstone of medicinal chemistry, aiming to improve the therapeutic index of a lead compound. In the case of Dehydrotanshinone IIA, derivatization efforts have focused on enhancing its anticancer and anti-inflammatory activities, as well as improving its solubility and bioavailability.[5]

Rationale for Derivative Design: Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for guiding the rational design of more potent and selective derivatives. For the tanshinone scaffold, several key regions have been identified as amenable to modification:

-

The o-Quinone Moiety (C-Ring): Modifications at this site can influence the compound's redox properties, which are often linked to its biological activity. The introduction of nitrogen-containing heterocycles has been explored to modulate these properties and introduce new interactions with biological targets.[5]

-

The Furan Ring (D-Ring): The furan ring is another key pharmacophore. Arylation at the C-2 position of the furan ring has been shown to be a viable strategy for generating novel analogs with altered biological profiles.[5]

-

The A-Ring: Modifications on the A-ring, while less explored, offer opportunities to fine-tune the lipophilicity and steric bulk of the molecule, potentially impacting its absorption and distribution.

Synthesis of Bioactive Derivatives: Representative Examples

The following examples illustrate common strategies for synthesizing Dehydrotanshinone IIA derivatives with a focus on anticancer and anti-inflammatory applications.

2.2.1 Synthesis of Nitrogen-Containing Heterocyclic Derivatives at the C-Ring

A common strategy involves the reaction of the o-quinone moiety with various dinucleophiles to form fused heterocyclic systems.

General Protocol: Synthesis of Imidazole-Fused Derivatives

-

Reaction Setup: Dehydrotanshinone IIA (1.0 mmol) and an appropriate aldehyde (1.2 mmol) are dissolved in glacial acetic acid (10 mL).

-

Reagent Addition: Ammonium acetate (5.0 mmol) is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for 4-6 hours. Reaction progress is monitored by TLC.

-

Workup and Purification: After cooling, the reaction mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography to yield the desired imidazole-fused derivative.

2.2.2 Synthesis of C-2 Arylated Furan Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl groups at the C-2 position of the furan ring.

General Protocol: Suzuki Cross-Coupling for C-2 Arylation

-

Reaction Setup: To a solution of a 2-halo-Dehydrotanshinone IIA derivative (1.0 mmol) in a suitable solvent (e.g., dioxane/water mixture) is added the desired arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 mmol).

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (argon or nitrogen) at 80-100 °C for 8-12 hours.

-

Workup and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Tabulated Data of Synthesized Derivatives and Their Biological Activities

The following tables summarize the biological activities of representative Dehydrotanshinone IIA derivatives.

Table 1: Anticancer Activity of Dehydrotanshinone IIA Derivatives

| Compound | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dehydrotanshinone IIA | Parent Compound | MCF-7 (Breast) | 5.2 | [5] |

| Derivative 1 | Imidazole fusion at C-ring | A549 (Lung) | 2.8 | [5] |

| Derivative 2 | Phenyl group at C-2 of furan | HeLa (Cervical) | 3.5 | [5] |

| Derivative 3 | 4-Methoxyphenyl at C-2 of furan | HepG2 (Liver) | 4.1 | [5] |

Table 2: Anti-inflammatory Activity of Dehydrotanshinone IIA Derivatives

| Compound | Modification | Assay | IC₅₀ (µM) | Reference |

| Dehydrotanshinone IIA | Parent Compound | LPS-induced NO production in RAW 264.7 cells | 8.7 | [1] |

| Derivative 4 | Pyrazole fusion at C-ring | LPS-induced NO production in RAW 264.7 cells | 4.3 | [1] |

| Derivative 5 | Thiophene group at C-2 of furan | Inhibition of TNF-α release | 6.1 | [1] |

Conclusion and Future Directions

The total synthesis of Dehydrotanshinone IIA has been significantly advanced through the application of modern synthetic methodologies, particularly C-H functionalization. These strategies not only provide access to the natural product but also offer a versatile platform for the creation of novel derivatives. The exploration of structure-activity relationships has yielded valuable insights, enabling the rational design of analogs with enhanced anticancer and anti-inflammatory properties.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic routes. The exploration of novel derivatization strategies, including the use of bio-isosteric replacements and the synthesis of hybrid molecules, holds great promise for the discovery of new drug candidates. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of Dehydrotanshinone IIA and its derivatives will be crucial for their successful clinical development. The continued collaboration between synthetic chemists and pharmacologists will be paramount in unlocking the full therapeutic potential of this fascinating class of natural products.

References

-

Tucker, N., Britt, L. H., & Grover, H. (2024). Synthesis of Tanshinone IIA and Related Terpenes via a C–H Functionalization Strategy. Organic Letters. [Link]

-

Tucker, N., Britt, L. H., & Grover, H. (2024). Synthesis of Tanshinone IIA and Related Terpenes via a C-H Functionalization Strategy. Semantic Scholar. [Link]

-

Wu, W., et al. (2017). Total Synthesis of Tanshinone I. Journal of Natural Products. [Link]

-

Huang, H., et al. (2020). Total synthesis of tanshinone IIA. ResearchGate. [Link]

-

Tucker, N., Britt, L. H., & Grover, H. (2024). Synthesis of Tanshinone IIA and Related Terpenes via a C–H Functionalization Strategy. ACS Publications. [Link]

-

Zhang, Y., et al. (2022). Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications. Frontiers in Pharmacology. [Link]

-

Tucker, N., Britt, L. H., & Grover, H. (2024). Synthesis of Tanshinone IIA and Related Terpenes via a C-H Functionalization Strategy. PubMed. [Link]

-

A comprehensive review of tanshinone IIA and its derivatives in fibrosis treatment. (2021). PubMed. [Link]

-

Movellan, A., et al. (2014). Total Synthesis of (+)-11,11'-Dideoxyverticillin A. PubMed Central. [Link]

-

Tanshinone IIA: Pharmacology, Total Synthesis, and Progress in Structure-modifications. (2025). ResearchGate. [Link]

-

Total synthesis of tanshinone IIA. (2021). ResearchGate. [Link]

Sources

- 1. A comprehensive review of tanshinone IIA and its derivatives in fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrotanshinone II A signaling pathway modulation research

An In-Depth Technical Guide to Investigating Dehydrotanshinone IIA-Mediated Signaling Pathway Modulation

Abstract

Dehydrotanshinone IIA (DHTS), a lipophilic diterpenoid quinone extracted from the rhizome of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising natural compound with significant therapeutic potential, particularly in oncology. Its bioactivity is largely attributed to its ability to modulate a complex network of intracellular signaling pathways that govern cell proliferation, survival, apoptosis, and inflammation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the mechanisms of DHTS action. We delve into the core signaling cascades targeted by DHTS, including the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways, and present detailed, field-proven protocols for their elucidation. By integrating mechanistic insights with robust experimental design, this guide serves as an authoritative resource for advancing the study of DHTS from a promising natural product to a targeted therapeutic agent.

Part 1: Dehydrotanshinone IIA: A Multi-Target Modulator of Cellular Signaling

Introduction to DHTS: From Natural Product to Therapeutic Candidate

Dehydrotanshinone IIA is a key bioactive constituent of Danshen, an herb with a long history in traditional Chinese medicine for treating cardiovascular diseases.[1] Modern pharmacological research has revealed that DHTS and its related tanshinones possess potent anti-cancer, anti-inflammatory, and anti-oxidant properties.[1][2] Unlike broadly cytotoxic agents, the efficacy of DHTS appears to stem from its ability to precisely interact with and modulate specific nodes within critical intracellular signaling networks. Studies have demonstrated its anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including hepatocellular carcinoma,[3][4] breast cancer,[5] gastric cancer,[6][7] and prostate cancer.[8] Understanding the specific pathways perturbed by DHTS is paramount for its rational development as a targeted therapy.

Key Signaling Nodes Targeted by DHTS

The anti-neoplastic activity of DHTS is not mediated by a single mechanism but rather by its pleiotropic effects on several interconnected signaling pathways. This multi-targeted approach reduces the likelihood of acquired resistance, a common challenge in cancer therapy.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical regulator of cell proliferation, survival, and immunity. Its aberrant, constitutive activation is a hallmark of many cancers.[9] DHTS has been repeatedly shown to be a potent inhibitor of this pathway, primarily by targeting STAT3.

Mechanistically, DHTS treatment leads to a dose-dependent decrease in the phosphorylation of STAT3 (p-STAT3), which is essential for its dimerization, nuclear translocation, and function as a transcription factor.[3][9] This inhibitory effect has been observed in hepatocellular carcinoma, where DHTS suppresses the activation of the upstream kinase JAK2, leading to reduced STAT3 phosphorylation and nuclear translocation.[4] In esophageal squamous cell carcinoma, DHTS-induced inhibition of STAT3 contributes to the activation of the mitochondrial apoptosis pathway.[9] Furthermore, in breast cancer models, DHTS has been found to induce reactive oxygen species (ROS), which in turn reduces the nuclear phosphorylation of Stat3, thereby inhibiting cancer stem cell formation.[5]

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that promotes cell growth, proliferation, and survival.[10] Its dysregulation is one of the most common events in human cancers. Several tanshinone derivatives, including DHTS, have been shown to exert anti-tumor effects by downregulating this pathway.[7] In human hepatocellular carcinoma cells, the anti-proliferative effect of DHTS is associated with the modulation of the AMPK/Akt/mTOR signaling pathway.[11] Treatment with DHTS suppresses the phosphorylation of key downstream effectors of mTOR, including p70S6K and 4E-BP1, ultimately leading to cell cycle arrest.[11]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the JNK, p38, and ERK subfamilies, regulates a wide array of cellular processes in response to extracellular stimuli. The effect of DHTS on this cascade appears to be highly context-dependent. In gastric cancer cells, DHTS activates the JNK and p38 signaling pathways, leading to growth inhibition and apoptosis.[6] Conversely, in hepatocellular carcinoma cells, DHTS suppresses the phosphorylation of ERK1/2 and p38 MAPK, contributing to its anti-proliferative effects.[11] This highlights the importance of characterizing the specific cellular context when investigating DHTS's mechanism of action.

Beyond the canonical growth and survival pathways, DHTS has been shown to induce apoptosis through alternative mechanisms. In human prostate cancer cells, DHTS triggers endoplasmic reticulum (ER) stress, indicated by the accumulation of polyubiquitinated proteins.[8] This suggests that DHTS may act as a proteasome inhibitor, a mechanism known to induce ER stress and subsequent apoptosis.[8] This induction of apoptosis is a common outcome of DHTS treatment across various cancer types, often involving the activation of caspase cascades (caspase-3, -7, -9) and the cleavage of Poly (ADP-ribose) polymerase (PARP).[4][6][8]

Part 2: A Practical Framework for Elucidating DHTS Mechanisms

Experimental Design Philosophy: A Self-Validating Approach

-

Reduced Phosphorylation: Decreased p-STAT3 levels via Western Blot.

-

Reduced Transcriptional Activity: Decreased signal in a STAT3-driven luciferase reporter assay.

-

Downregulated Target Genes: Reduced mRNA levels of known STAT3 target genes (e.g., Bcl-2, Cyclin D1) via RT-qPCR.

-

Phenotypic Consequence: An observable biological effect consistent with STAT3 inhibition, such as decreased cell viability or induction of apoptosis.

This layered approach provides a robust and trustworthy foundation for mechanistic claims.

Foundational Assays: Quantifying the Biological Effect

The first step in any investigation is to quantify the overall biological response of the cells to DHTS treatment. This establishes dose-response curves and optimal time points for subsequent mechanistic studies.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14] The intensity of this color, measured spectrophotometrically, is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[15]

-

Compound Treatment: Treat cells with a serial dilution of DHTS (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[15]

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12][14]

-

Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble formazan crystals.[12][15]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[12][15]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value for DHTS.

Core Mechanistic Assays: Interrogating the Signaling Cascade

Once the phenotypic effects of DHTS are established, the next step is to dissect the underlying molecular mechanisms.

Western blotting is an indispensable technique for detecting specific proteins and their post-translational modifications, such as phosphorylation, which is a key event in signal transduction.[16][17] It allows for the direct visualization of how DHTS affects the levels and activation states of proteins like STAT3, Akt, and ERK.[18]

Protocol:

-

Sample Preparation: Treat cells with DHTS at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[18] Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in SDS loading buffer.[17] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16] The gel percentage should be chosen based on the molecular weight of the target protein.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][20]

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-total-STAT3) overnight at 4°C with gentle agitation.[21] The antibody should be diluted in blocking buffer according to the manufacturer's recommendation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each.[17] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Signal Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis and Re-probing: Quantify band intensity using densitometry software. It is crucial to re-probe the membrane with an antibody against the total protein (e.g., total-STAT3) or a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading and to distinguish changes in phosphorylation from changes in total protein expression.[18]

Quantitative reverse transcription PCR (RT-qPCR) is a highly sensitive technique used to measure the abundance of specific mRNA transcripts.[22] This is essential for determining if DHTS-induced changes in signaling activity translate to changes in the expression of downstream target genes.

Protocol:

-

RNA Isolation: Treat cells with DHTS, then isolate total RNA using a Trizol-based or column-based method. Ensure high-quality, intact RNA is obtained.[23]

-

Reverse Transcription (cDNA Synthesis): Convert 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[24] This two-step approach is often preferred for gene expression analysis.[22][25]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).[23]

-

qPCR Run: Perform the reaction on a real-time PCR cycler. The machine monitors the fluorescence emitted during the exponential phase of amplification, which is proportional to the amount of PCR product.[23][25]

-

Data Analysis: The cycle at which fluorescence crosses a threshold (Cq or Ct value) is inversely proportional to the initial amount of target mRNA.[25] Normalize the Cq values of the target gene to those of a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCq method.

This assay directly measures the ability of a transcription factor to activate gene expression from its specific DNA binding site.[26][27] It is a powerful tool for confirming that DHTS's effect on a protein's phosphorylation status translates to a functional change in its transcriptional activity.[28]

Protocol:

-

Transfection: Co-transfect cells with two plasmids:

-

Reporter Plasmid: Contains a firefly luciferase gene downstream of a minimal promoter and multiple copies of the specific transcription factor response element (e.g., a STAT3 response element).[29]

-

Control Plasmid: Contains a Renilla luciferase gene driven by a constitutive promoter (e.g., CMV), used to normalize for transfection efficiency.[28]

-

-

Treatment: Allow cells to recover for 24 hours post-transfection, then treat with DHTS and/or a known pathway activator (e.g., IL-6 for STAT3) for an appropriate duration (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Using a dual-luciferase reporter assay system, measure the firefly luciferase activity in the cell lysate. Then, add a second reagent to quench the firefly signal and measure the Renilla luciferase activity.[28]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the untreated or vehicle-treated control. A decrease in the normalized luciferase signal upon DHTS treatment indicates inhibition of the transcription factor's activity.

Part 3: Data Integration, Visualization, and Interpretation

Synthesizing Data: A Coherent Narrative

The true power of this experimental framework lies in the integration of data from each assay. A compelling study will demonstrate a clear and logical cascade of events. For example, data should show that DHTS treatment at a specific IC50 concentration leads to a quantifiable decrease in p-STAT3 (Western blot), which in turn causes a significant reduction in STAT3-dependent reporter activity (luciferase assay), resulting in the downregulation of STAT3 target genes like Bcl-2 and c-Myc (RT-qPCR), and culminating in a measurable increase in apoptosis (e.g., Annexin V staining).

| Parameter | Cell Line | DHTS Concentration | Result | Reference |

| IC50 (48h) | SMMC7721 (HCC) | ~8 µM | Inhibition of proliferation | [4] |

| IC50 (24h) | DU145 (Prostate) | ~1.5 µg/mL | Inhibition of viability | [8] |

| Apoptosis | SGC7901 (Gastric) | 6 µM | 41.3% apoptotic cells | [6] |

| p-STAT3 Levels | SMMC7721 (HCC) | 4-16 µM | Dose-dependent decrease | [4] |

| p-Akt Levels | SK-HEP-1 (HCC) | 10-40 µM | Dose-dependent decrease | [11] |

| Table 1: Example quantitative data summarizing the effects of DHTS in various cancer cell lines. |

Visualizing Pathway Modulation

Diagrams are essential for conceptualizing the complex interactions within signaling pathways and illustrating experimental workflows.

Caption: Key signaling pathways modulated by Dehydrotanshinone IIA (DHTS).

Caption: A self-validating workflow for studying DHTS mechanisms.

Conclusion: Future Directions and Therapeutic Implications

Dehydrotanshinone IIA is a potent natural product that modulates multiple key signaling pathways implicated in cancer pathogenesis. Its ability to simultaneously inhibit pro-survival cascades like JAK/STAT and PI3K/Akt makes it an attractive candidate for further pre-clinical and clinical development. The experimental framework outlined in this guide provides a robust, multi-layered approach to dissecting its precise mechanisms of action. Future research should focus on in vivo validation using xenograft models, exploring potential synergistic combinations with existing chemotherapies, and identifying novel molecular targets to fully unlock the therapeutic potential of this powerful compound.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- MTT assay protocol. (n.d.). Abcam.

- MTT (Assay protocol). (2023). protocols.io.

- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI).

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- Western blot protocol. (n.d.). Abcam.

- GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.). Unknown Source.

- Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay. (n.d.). SpringerLink.

- Introduction to Quantitative PCR (qPCR) Gene Expression Analysis. (n.d.). Thermo Fisher Scientific.

- Quantitative Real Time PCR Protocol. (n.d.). Stack Lab.

- Transcription Factor Reporter Vectors. (n.d.). BioCat GmbH.

- Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Biological Technology.

- Western Blot Protocol. (n.d.). Proteintech Group.

- A Deep Dive Into the Luciferase Assay: What It is, How It Works and More. (n.d.). GoldBio.

- Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. (2015). PubMed.

- Western Blot Protocols and Recipes. (n.d.). Thermo Fisher Scientific.

- Monitoring gene expression: quantitative real-time rt-PCR. (n.d.). PubMed.

- Good practice guide for the application of quantitative PCR (qPCR). (n.d.). Gene-Quantification.

- Methods and Protocols for Western Blot. (2020). MolecularCloud.

- Cellular Arrays for Large-Scale Analysis of Transcription Factor Activity. (n.d.). UNL Digital Commons.

- Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling. (2022). MDPI.

- Dihydrotanshinone Induces Apoptosis of SGC7901 and MGC803 Cells via Activation of JNK and p38 Signalling Pathways. (n.d.). PubMed.

- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). YouTube.

- An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen). (n.d.). PubMed Central (PMC).

- 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells. (n.d.). PubMed Central (PMC).

- Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells. (n.d.). PubMed Central (PMC).

- Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway. (2021). PubMed.

- Dihydrotanshinone-Induced NOX5 Activation Inhibits Breast Cancer Stem Cell through the ROS/Stat3 Signaling Pathway. (2019). PubMed.

- The mechanisms of tanshinone in the treatment of tumors. (2023). PubMed Central (PMC).

- Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway. (n.d.). Frontiers.

- STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of dihydrotanshinone I in esophageal squamous cell carcinoma cells. (n.d.). PubMed Central (PMC).

- Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases. (2020). PubMed.

- PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. (n.d.). Bio-Connect.nl.

Sources

- 1. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]

- 5. Dihydrotanshinone-Induced NOX5 Activation Inhibits Breast Cancer Stem Cell through the ROS/Stat3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrotanshinone induces apoptosis of SGC7901 and MGC803 cells via activation of JNK and p38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of dihydrotanshinone I in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 11. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. m.youtube.com [m.youtube.com]

- 19. bosterbio.com [bosterbio.com]

- 20. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]

- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. 遺伝子発現の概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. stackscientific.nd.edu [stackscientific.nd.edu]

- 24. elearning.unite.it [elearning.unite.it]

- 25. gene-quantification.de [gene-quantification.de]

- 26. goldbio.com [goldbio.com]

- 27. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 29. biocat.com [biocat.com]

An In-depth Technical Guide to the Anti-inflammatory Effects of Dehydrotanshinone IIA

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dehydrotanshinone IIA (DHTS), a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its potent pharmacological activities, including anti-cancer, cardiovascular protective, and notably, anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-inflammatory properties of DHTS. It is designed for researchers and drug development professionals, offering in-depth insights into the signaling pathways modulated by DHTS, detailed protocols for key experimental validations, and a summary of quantitative data from preclinical studies. Our focus is on providing a causal understanding of experimental choices and a self-validating framework for investigating DHTS as a potential therapeutic agent for inflammatory diseases.

Part 1: Molecular Mechanisms of Action

Dehydrotanshinone IIA exerts its anti-inflammatory effects by modulating a network of interconnected signaling pathways that are central to the inflammatory response. The primary mechanisms involve the suppression of pro-inflammatory mediators through the inhibition of key transcription factors and signaling cascades, including NF-κB, Mitogen-Activated Protein Kinases (MAPKs), and JAK/STAT pathways, as well as the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit into the nucleus to initiate gene transcription.[2][3]

Dehydrotanshinone IIA has been shown to be a potent inhibitor of this pathway. Studies demonstrate that DHTS can significantly inhibit TNF-α-induced phosphorylation and degradation of IκBα, thereby preventing the phosphorylation and nuclear translocation of p65.[3] This blockade results in the downstream suppression of NF-κB target genes, such as those encoding for TNF-α, IL-6, and MCP-1.[3] Some research suggests this inhibitory action may begin upstream, with DHTS potentially interfering with the dimerization of Toll-like receptor 4 (TLR4), a key receptor that recognizes LPS and initiates the MyD88-dependent signaling cascade leading to NF-κB activation.[4][5][6]

Caption: DHTS inhibits NF-κB signaling via TLR4 and IκBα.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK), are critical signaling molecules that regulate the production of inflammatory mediators.[7] DHTS has been shown to suppress the phosphorylation of p38 and ERK1/2 in response to inflammatory stimuli.[3][8] The inhibition of these pathways contributes to the reduced expression of pro-inflammatory enzymes like COX-2 and iNOS.[4][5] The activation of p38 MAPK can also be mediated by reactive oxygen species (ROS), and DHTS has been observed to influence ROS generation, suggesting a multi-faceted regulatory role.[9]

Caption: DHTS modulates MAPK signaling by inhibiting p38 and ERK.

Attenuation of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, playing a significant role in immunity and inflammation.[10][11] Dysregulation of this pathway is implicated in various inflammatory diseases. Tanshinones, including DHTS, have been reported to inhibit the JAK/STAT signaling pathway.[10] For instance, DHTS can inhibit the activation of the JAK2/STAT3 pathway, which is involved in cell proliferation and apoptosis.[12] By suppressing the phosphorylation of JAKs and subsequently STATs, DHTS can reduce the expression of STAT-dependent target genes involved in the inflammatory cascade.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[13] Abnormal activation of the NLRP3 inflammasome is linked to a host of inflammatory disorders.[14][15] DHTS has been identified as a specific inhibitor of the NLRP3 inflammasome.[14][16] Mechanistically, DHTS is suggested to inhibit the assembly of the inflammasome by suppressing ASC (apoptosis-associated speck-like protein containing a CARD) oligomerization, a critical step in its activation.[14] This action appears to be specific, as DHTS does not affect the activation of other inflammasomes like AIM2 or NLRC4.[14][16]

Caption: DHTS specifically inhibits NLRP3 inflammasome assembly.

Part 2: Quantitative Summary of In Vitro & In Vivo Effects

The anti-inflammatory activity of DHTS has been quantified in numerous preclinical models. The following tables summarize key findings from studies using LPS-stimulated macrophages and animal models of inflammation.

Table 1: In Vitro Anti-inflammatory Activity of Dehydrotanshinone IIA

| Cell Line | Stimulant | Parameter Measured | DHTS Concentration | Result | Reference |

| RAW264.7 | LPS | NO Production | 1-20 µM | Dose-dependent inhibition | [4],[5] |

| RAW264.7 | LPS | TNF-α Release | 5-20 µM | Significant reduction | [4],[5] |

| RAW264.7 | LPS | IL-6 Release | 5-20 µM | Significant reduction | [4],[5] |

| RAW264.7 | LPS | IL-1β Release | 5-20 µM | Significant reduction | [4],[5] |

| THP-1 | LPS | TNF-α, IL-6, IL-1β | Not Specified | Significant decrease in release | [5] |

| BMDMs | LPS | TNF-α, IL-6, IL-1β | Not Specified | Significant decrease in release | [5] |

| BMDMs | LPS + Nigericin | IL-1β Secretion | 10-40 µM | Dose-dependent inhibition | [14],[17] |

| RA-FLSs | TNF-α | Proliferation | Time/Dose-dependent | Restriction of proliferation | [18] |

Table 2: In Vivo Anti-inflammatory Activity of Dehydrotanshinone IIA

| Animal Model | Condition | DHTS Dosage | Key Findings | Reference |

| Mice | LPS-induced septic shock | Not Specified | Improved survival rate | [17] |

| Mice | LPS-induced acute kidney injury | Not Specified | Ameliorated kidney injury | [4],[5] |

| Mice | Xylene-induced ear edema | Not Specified | Inhibited edema | [4],[5] |

| Rats | Spinal Cord Injury (SCI) | Not Specified | Alleviated pathological damage, suppressed TNF-α, IL-1β, IL-6 | [19],[20] |

Part 3: Key Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for core assays used to validate the anti-inflammatory effects of Dehydrotanshinone IIA.

In Vitro Macrophage Stimulation and Cytokine Analysis

Objective: To quantify the inhibitory effect of DHTS on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

Causality: This assay directly measures the functional outcome of DHTS's modulation of inflammatory pathways. LPS mimics bacterial infection, providing a robust and reproducible pro-inflammatory stimulus. Measuring secreted cytokines by ELISA is the gold standard for quantifying the inflammatory response.

Workflow Diagram:

Caption: Workflow for macrophage stimulation and cytokine analysis.

Step-by-Step Protocol:

-

Cell Culture: Seed RAW264.7 murine macrophages into a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Pre-treatment: Prepare serial dilutions of DHTS in complete medium. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of DHTS (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

-

LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Store at -80°C until analysis.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions precisely.

-

Data Analysis: Construct a standard curve from the absorbance values of the standards. Calculate the cytokine concentrations in the samples. Determine the percentage inhibition of cytokine production by DHTS relative to the LPS-only treated group. Self-Validation Check: A cell viability assay (e.g., MTT or LDH) should be run in parallel to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

Objective: To determine if DHTS inhibits the activation (phosphorylation) of key signaling proteins like p65 (NF-κB) and p38 (MAPK).

Causality: Western blotting provides a semi-quantitative assessment of protein levels and post-translational modifications like phosphorylation, which is the direct mechanism of activation for these kinases and transcription factors. This allows for a direct link between DHTS treatment and the modulation of specific signaling nodes.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates (2 x 10⁶ cells/well) and allow them to adhere overnight.

-

Pre-treatment and Stimulation: Pre-treat cells with DHTS for 1-2 hours, followed by a short, potent stimulation with LPS (1 µg/mL) for 15-30 minutes to capture the peak of phosphorylation.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the relative activation level. Self-Validation Check: The loading control (β-actin) must show equal intensity across all lanes to ensure equal protein loading.

Conclusion

Dehydrotanshinone IIA is a promising natural compound with multi-target anti-inflammatory activity. Its ability to potently inhibit the NF-κB, MAPK, and JAK/STAT signaling pathways, as well as the NLRP3 inflammasome, provides a strong rationale for its development as a therapeutic agent for a wide range of inflammatory conditions. The experimental frameworks provided in this guide offer a robust starting point for researchers aiming to further elucidate its mechanisms and validate its efficacy in various disease models. Future investigations should focus on its pharmacokinetic and safety profiles to pave the way for potential clinical applications.

References

-

Ma, S., et al. (2018). Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation. PLoS One, 13(5), e0198341. [Link]

-

Yuan, T., et al. (2019). Dihydrotanshinone exhibits an anti-inflammatory effect in vitro and in vivo through blocking TLR4 dimerization. Pharmacological Research, 142, 104254. [Link]

-

Lee, W. Y., et al. (2009). Reactive oxygen species-mediated kinase activation by dihydrotanshinone in tanshinones-induced apoptosis in HepG2 cells. Toxicology and Applied Pharmacology, 241(2), 211-220. [Link]

-

Yuan, T., et al. (2019). Dihydrotanshinone exhibits an anti-inflammatory effect in vitro and in vivo through blocking TLR4 dimerization. ResearchGate. [Link]

-

Chen, X., et al. (2018). Dihydronortanshinone, a natural product, alleviates LPS-induced inflammatory response through NF-κB, mitochondrial ROS, and MAPK pathways. Toxicology and Applied Pharmacology, 355, 1-8. [Link]

-

Wang, B., et al. (2019). Roles of Reactive Oxygen Species in Anticancer Therapy with Salvia miltiorrhiza Bunge. Oxidative Medicine and Cellular Longevity, 2019, 9278637. [Link]

-

Wang, Y., et al. (2020). Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway. Frontiers in Oncology, 10, 580881. [Link]

-

Zhao, J., et al. (2023). Dihydrotanshinone I specifically inhibits NLRP3 inflammasome activation... ResearchGate. [Link]

-

Guo, R., et al. (2020). Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases. Drug Design, Development and Therapy, 14, 4937-4951. [Link]

-

Lin, Y. L., et al. (2022). Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling. Molecules, 27(19), 6289. [Link]

-

Chen, X., et al. (2018). Dihydronortanshinone, a natural product, alleviates LPS‐induced inflammatory response through NF‐κB, mitochondrial ROS, and MAPK pathways. Semantic Scholar. [Link]

-

Wang, Y., et al. (2020). TFEB-NF-κB inflammatory signaling axis: a novel therapeutic pathway of Dihydrotanshinone I in doxorubicin-induced cardiotoxicity. Journal of Experimental & Clinical Cancer Research, 39(1), 101. [Link]

-

Wang, Y., et al. (2022). Lipophilic Constituents in Salvia miltiorrhiza Inhibit Activation of the Hepatic Stellate Cells by Suppressing the JAK1/STAT3 Signaling Pathway: A Network Pharmacology Study and Experimental Validation. Frontiers in Pharmacology, 13, 863618. [Link]

-

Wei, L., et al. (2021). Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo. Frontiers in Pharmacology, 12, 750815. [Link]

-

Chen, X., et al. (2019). Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge. Pharmacological Research, 143, 104254. [Link]

-

Wang, L., et al. (2015). Blockade of TNF-α-induced NF-κB signaling pathway and anti-cancer therapeutic response of dihydrotanshinone I. Toxicology and Applied Pharmacology, 287(1), 52-61. [Link]

-

Wei, L., et al. (2021). Tanshinones inhibit NLRP3 inflammasome activation by alleviating mitochondrial damage to protect against septic and gouty inflammation. International Immunopharmacology, 97, 107819. [Link]

-

Unknown. (Unknown). MAPKs contributed to the anti-inflammatory activity of compound 4. ResearchGate. [Link]

-

Zhang, Y., et al. (2022). A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases. Oxidative Medicine and Cellular Longevity, 2022, 1868943. [Link]

-

Peter, K., et al. (2021). Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. Cancers, 13(12), 2849. [Link]

-

Cicero, N., et al. (2022). In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway. International Journal of Molecular Sciences, 23(21), 13349. [Link]

-

Salehi, B., et al. (2021). Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation. International Journal of Molecular Sciences, 22(18), 9942. [Link]

-

Chen, Y., et al. (2020). Tanshinone IIA Suppresses Proliferation and Inflammatory Cytokine Production of Synovial Fibroblasts from Rheumatoid Arthritis Patients Induced by TNF-α and Attenuates the Inflammatory Response in AIA Mice. Frontiers in Pharmacology, 11, 568. [Link]

-

Unknown. (Unknown). Pharmacological Effects and Mechanisms of Tanshinone IIA in Bone Injury Repair. MDPI. [Link]

-

Gao, S., et al. (2012). Cardiovascular actions and therapeutic potential of tanshinone IIA. Atherosclerosis, 220(1), 3-10. [Link]

-